molecular formula C15H15N3O2S3 B13813829 2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide

Cat. No.: B13813829
M. Wt: 365.5 g/mol
InChI Key: YAKLAYOXTRFHDB-UHFFFAOYSA-N
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Description

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and acetamide-based molecules. Examples include:

Uniqueness

The uniqueness of ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(2-THIENYLMETHYL)- lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O2S3

Molecular Weight

365.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H15N3O2S3/c1-8-9(2)23-14-12(8)13(20)17-15(18-14)22-7-11(19)16-6-10-4-3-5-21-10/h3-5H,6-7H2,1-2H3,(H,16,19)(H,17,18,20)

InChI Key

YAKLAYOXTRFHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NCC3=CC=CS3)C

Origin of Product

United States

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